3-Thienylalanine is a sulfur-containing amino acid derivative characterized by the presence of a thiophene ring. This compound has garnered interest due to its potential applications in medicinal chemistry and biochemistry, particularly as an inhibitor of angiotensin-converting enzyme (ACE) and as a building block in peptide synthesis.
3-Thienylalanine is classified as a non-standard amino acid and is derived from the natural amino acid alanine, with a thiophene moiety replacing one of the hydrogen atoms on the side chain. Its structure can be represented as . This compound is often synthesized in laboratory settings for research purposes, particularly in studies exploring its biochemical properties and therapeutic potentials.
The synthesis of 3-thienylalanine can be achieved through various methods, including:
The purification process typically involves HPLC under stringent conditions to ensure high purity levels, while mass analysis can be conducted using matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) techniques .
The molecular structure of 3-thienylalanine features a thiophene ring attached to an alanine backbone. The structural formula can be represented as follows:
3-Thienylalanine participates in various chemical reactions typical of amino acids, including:
The reactivity of 3-thienylalanine is influenced by the thiophene ring, which can participate in electrophilic substitution reactions, making it versatile in synthetic organic chemistry .
The mechanism by which 3-thienylalanine exerts its biological effects primarily involves inhibition of ACE, an enzyme critical in the renin-angiotensin system that regulates blood pressure. By inhibiting this enzyme, 3-thienylalanine can lead to vasodilation and lower blood pressure.
Studies have shown that compounds similar to 3-thienylalanine exhibit significant ACE inhibitory activity, with potential implications for treating hypertension .
3-Thienylalanine is utilized in various scientific fields:
The stereoselective synthesis of L-3-thienylalanine represents a significant challenge in organic chemistry due to the requirement for high enantiomeric purity in peptide and pharmaceutical applications. Several sophisticated methodologies have been developed to access this non-proteinogenic amino acid in enantiomerically enriched form.
The Schöllkopf bis-lactim ether method provides an efficient asymmetric route to L-3-thienylalanine. This approach utilizes a chiral glycine enolate synthon derived from 2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, commercially available in both enantiomeric forms. The key step involves alkylation of the lithium anion of the (3S,6R)-bis-lactim ether with 3-bromomethylthiophene, followed by acid hydrolysis to yield L-3-thienylalanine with excellent stereochemical fidelity. This three-step sequence delivers the target amino acid in approximately 65% overall yield and >98% enantiomeric excess (ee), demonstrating superior efficiency compared to resolution-based approaches [2].
Biocatalytic transamination offers an alternative route to enantiomerically pure L-3-thienylalanine. The process employs engineered bacterial strains (Escherichia coli or Pseudomonas aeruginosa) expressing specific transaminases to catalyze the stereoselective amination of the corresponding keto acid precursor, 2-oxo-3-(thienyl-3-yl)propanoic acid. This biotransformation occurs under mild aqueous conditions and provides L-3-thienylalanine in high yield (typically >85%) with exceptional enantioselectivity (>99% ee). The keto acid substrate can be efficiently prepared from 3-thiophene carboxaldehyde via a modified Erlenmeyer azlactone synthesis, establishing a practical two-step enzymatic route [3] [5].
Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid precursors represents a third viable strategy. This method employs chiral bisphosphine-rhodium(I) complexes (e.g., DuPhos or BINAP derivatives) to catalyze the enantioselective reduction of (Z)-2-acetamido-3-(3-thienyl)propenoic acid. Under optimized conditions (40-60 psi H₂, room temperature), this transformation delivers N-acetyl-L-3-thienylalanine in >95% ee, which can be readily hydrolyzed to the free amino acid. The catalytic system achieves high turnover numbers (TON > 1,000) and exhibits excellent functional group tolerance [7].
Table 1: Comparison of Enantioselective Synthesis Methods for L-3-Thienylalanine
Method | Key Reagent/Catalyst | Yield (%) | Enantiomeric Excess (%) | Key Advantage |
---|---|---|---|---|
Schöllkopf bis-lactim ether | (3S,6R)-bis-lactim ether | 65 | >98 | High stereoselectivity |
Biocatalytic transamination | Engineered transaminases | >85 | >99 | Mild conditions, high ee |
Asymmetric hydrogenation | Rh-(R,R)-Et-DuPhos complex | 90 | >95 | High atom economy, scalability |
The incorporation of 3-thienylalanine into peptide chains via solid-phase synthesis presents unique challenges and opportunities due to the distinctive electronic and steric properties of the thienyl moiety. The resin selection critically influences synthesis efficiency, with Sieber amide resin and chlorotrityl chloride (CTC) resin demonstrating superior performance for anchoring Fmoc-protected 3-thienylalanine derivatives. These resins provide acid-labile linkages that enable mild cleavage conditions (1-3% trifluoroacetic acid in dichloromethane), preserving the integrity of the thienyl ring during deprotection [6].
Side-chain protection strategies require careful consideration due to the potential reactivity of the thiophene sulfur. While the thienyl moiety typically remains unprotected during standard Fmoc-SPPS protocols, prolonged exposure to piperidine during repeated deprotection cycles can induce minor side reactions. Optimal results are achieved using 20% piperidine in dimethylformamide with shorter deprotection times (2 × 1 minute) rather than conventional protocols. For peptides containing multiple thienylalanine residues, pseudoproline dipeptide derivatives can be incorporated to disrupt β-sheet formation and minimize aggregation during chain elongation [8].
The backbone amide protection approach has proven valuable for synthesizing hydrophobic peptide sequences containing multiple 3-thienylalanine residues. Temporary backbone protection with 2-hydroxy-4-methoxybenzyl (Hmb) groups at every 5-6 residues effectively disrupts interchain hydrogen bonding, preventing aggregation during synthesis. Following chain assembly, these protecting groups are simultaneously removed during final trifluoroacetic acid cleavage. This strategy enables the successful synthesis of transmembrane domain peptides containing up to seven 3-thienylalanine residues, which would otherwise be inaccessible due to severe aggregation issues [8].
Table 2: Performance of Solid-Phase Supports for 3-Thienylalanine Incorporation
Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Purity of Model Peptide (%) | Aggregation Tendency |
---|---|---|---|---|
Sieber Amide | 0.4-0.6 | 1% TFA/DCM (20 min) | 92 | Low |
Chlorotrityl Chloride | 0.8-1.2 | 3% TFA/DCM (5 min) | 95 | Low |
Wang Resin | 0.4-0.7 | 95% TFA (2h) | 78 | Moderate |
Rink Amide MBHA | 0.3-0.6 | 95% TFA (2h) | 65 | High |
Catalytic asymmetric synthesis has emerged as a powerful tool for accessing diverse thienyl-substituted amino acid analogues beyond 3-thienylalanine. Transition-metal catalyzed asymmetric hydrogenation of dehydroamino acids containing substituted thienyl groups has achieved remarkable success. Chiral rhodium complexes with DuPhos ligands effectively hydrogenate sterically demanding substrates like 2-acetamido-3-(2,5-dimethyl-3-thienyl)acrylic acid, delivering the corresponding amino acid with 94% ee and 92% yield. The electronic properties of the thienyl ring significantly influence enantioselectivity, with electron-withdrawing substituents (e.g., 5-bromo) improving ee values to >98% due to enhanced substrate-catalyst coordination [7].
Enzymatic dynamic kinetic resolution provides access to both D- and L-configured thienylalanines from racemic N-acetyl precursors. Immobilized aminoacylase I from Aspergillus melleus selectively hydrolyzes the L-enantiomer of N-acetyl-3-thienylalanine, leaving the unhydrolyzed D-enantiomer to undergo continuous in situ racemization catalyzed by an immobilized recombinant amidase. This tandem process enables theoretical 100% conversion to either enantiomer by appropriate selection of the enzyme preparation. Continuous flow systems implementing this methodology achieve productivity exceeding 200 g·L⁻¹·day⁻¹ with ee >99% for both enantiomers [3] [5].
Rhodium-catalyzed asymmetric hydrosilylation has been adapted for synthesizing silicon-stereogenic thienylalanine derivatives. Using chiral Ar-BINMOL-Phos ligands with hydrogen-bonding capabilities, silicon-tethered bisalkynes undergo desymmetrizing trans-hydrosilylation to form benzosilole-fused thienylalanine analogues with up to >99:1 enantiomeric ratio. The reaction proceeds via rhodium-catalyzed silicon-carbon bond formation with excellent functional group tolerance, enabling access to novel amino acids with aggregation-induced emission properties for materials science applications [7].
The thienyl ring in 3-thienylalanine serves as a versatile platform for post-synthetic modifications, enabling the introduction of diverse functional groups that tune electronic properties, polarity, and biomolecular recognition capabilities.
Electrophilic halogenation occurs regioselectively at the 2-position of the thiophene ring due to electron-donating effects of the amino acid side chain. Treatment with N-bromosuccinimide in acetonitrile-water (4:1) at 0°C cleanly affords 2-bromo-3-thienylalanine in 85% yield without protection of the α-amino group. This selectivity contrasts with unsubstituted thiophene and provides a valuable handle for further derivatization via cross-coupling reactions. Similarly, iodination using iodine monochloride yields the corresponding 2-iodo derivative, which serves as an excellent substrate for palladium-catalyzed transformations [2] [4].
Transition-metal catalyzed cross-coupling reactions enable the formation of carbon-carbon bonds directly on the thiophene ring. Suzuki-Miyaura coupling of 2-bromo-3-thienylalanine with arylboronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, 70°C) provides biaryl-modified amino acids in 70-90% yield. This method tolerates diverse functional groups on the boronic acid partner, including esters, nitriles, and protected amines. Sonogashira coupling with terminal alkynes introduces alkyne side chains that serve as click chemistry handles for bioconjugation. Notably, these transformations proceed efficiently without racemization when the amino acid α-carboxyl group is protected as a methyl ester [2].
Oxidation to sulfone derivatives significantly alters the electronic and conformational properties of thienylalanine. Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) at -10°C selectively produces the mono-oxidized sulfoxide, while excess oxidant at room temperature yields the sulfone. The sulfoxide derivatives exhibit interesting axial chirality and serve as isosteric replacements for phosphotyrosine in signal transduction studies. The fully oxidized sulfone derivatives demonstrate enhanced water solubility and altered backbone conformational preferences, making them valuable for studying peptide folding and aggregation behavior [4].
Scheme: Functionalization Pathways for 3-Thienylalanine Derivatives
3-Thienylalanine│├── NBS, CH₃CN/H₂O → 2-Bromo-3-thienylalanine│ ││ ├── ArB(OH)₂, Pd(PPh₃)₄ → 2-Aryl-3-thienylalanine│ ││ └── R-C≡C-H, Pd/Cu → 2-Alkynyl-3-thienylalanine│├── mCPBA (1 equiv), -10°C → 3-Thienylalanine sulfoxide│└── mCPBA (2 equiv), rt → 3-Thienylalanine sulfone
CAS No.: 115268-43-4
CAS No.:
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 33381-42-9